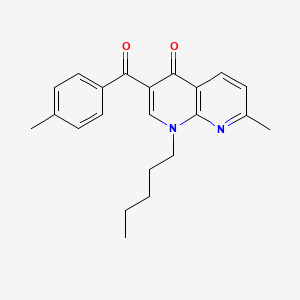

7-methyl-3-(4-methylbenzoyl)-1-pentyl-1,4-dihydro-1,8-naphthyridin-4-one

Description

Properties

IUPAC Name |

7-methyl-3-(4-methylbenzoyl)-1-pentyl-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-4-5-6-13-24-14-19(20(25)17-10-7-15(2)8-11-17)21(26)18-12-9-16(3)23-22(18)24/h7-12,14H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDYNRRQBIXUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Methyl-3-(4-methylbenzoyl)-1-pentyl-1,4-dihydro-1,8-naphthyridin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step reaction involving the Horner-Wadsworth-Emmons (HWE) methodology. This approach allows for the combination of various pharmacophoric units to enhance biological activity. The synthesis typically involves the reaction of β-ketophosphonates with specific aldehydes to yield naphthyridinones, which are then modified to obtain the target compound .

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For instance, compounds similar to 7-methyl-3-(4-methylbenzoyl)-1-pentyl-1,4-dihydro-1,8-naphthyridin-4-one have shown cytotoxic effects against various cancer cell lines, including HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer) cells. These compounds induce apoptosis and inhibit cell proliferation through mechanisms such as DNA damage and activation of apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

- Cell Cycle Arrest : It has been observed that naphthyridine derivatives can induce cell cycle arrest independent of p53 pathways, suggesting alternative mechanisms for anticancer effects .

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .

Case Studies

Several studies have explored the efficacy of naphthyridine derivatives:

- Study on Cytotoxicity : A study evaluating a series of naphthyridine compounds demonstrated IC50 values ranging from 0.03 to 8.5 μM against various human cancer cell lines, confirming their potent anticancer properties .

- Mechanistic Insights : Another investigation focused on a specific naphthyridinone derivative revealed its ability to induce significant apoptosis in HL-60 cells through DNA damage and activation of apoptotic markers like PARP cleavage .

Comparative Table of Biological Activities

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7-Methyl-3-(4-methylbenzoyl)-1-pentyl-1,4-dihydro-1,8-naphthyridin-4-one | HL-60 | 0.03 - 8.5 | Apoptosis induction, ROS generation |

| Aaptamine Derivatives | THP-1 | <0.05 | Cell cycle arrest, XIAP inhibition |

| Isolated Naphthyridine Analogues | MCF-7 | 0.5 - 5 | DNA damage, mitochondrial disruption |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that 7-methyl-3-(4-methylbenzoyl)-1-pentyl-1,4-dihydro-1,8-naphthyridin-4-one showed effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the growth of various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

Recent findings suggest that this compound may have neuroprotective effects. It appears to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Insect Growth Regulation

Naphthyridine derivatives are known to function as insect growth regulators (IGRs). The compound has shown promise in controlling pest populations by disrupting their growth and development cycles. Field trials indicated a significant reduction in pest populations when applied at specific growth stages of crops .

Herbicidal Activity

Additionally, the compound exhibits herbicidal properties against certain weed species. Laboratory assays demonstrated effective inhibition of germination and growth in target weeds, suggesting its potential use as a selective herbicide in agricultural practices .

Material Science Applications

Polymer Chemistry

The unique chemical structure of 7-methyl-3-(4-methylbenzoyl)-1-pentyl-1,4-dihydro-1,8-naphthyridin-4-one has made it an interesting candidate for polymer synthesis. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

Nanotechnology

In nanotechnology, this compound can be utilized to functionalize nanoparticles for targeted drug delivery systems. Its ability to interact with biological membranes makes it an ideal candidate for enhancing the efficacy of nanoparticle-based therapies .

Data Tables

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress in neuronal cells | |

| Agricultural Science | Insect Growth Regulation | Significant reduction in pest populations |

| Herbicidal | Effective against target weed species | |

| Material Science | Polymer Chemistry | Enhances thermal stability of polymers |

| Nanotechnology | Improves drug delivery efficacy |

Case Studies

-

Antimicrobial Efficacy Study :

A comprehensive study evaluated the antimicrobial activity of various naphthyridine derivatives including 7-methyl-3-(4-methylbenzoyl)-1-pentyl-1,4-dihydro-1,8-naphthyridin-4-one. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. -

Cancer Cell Line Testing :

In vitro testing on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis. Further mechanistic studies are ongoing to elucidate the pathways involved. -

Field Trials on Insect Growth Regulation :

Field trials conducted on agricultural crops revealed that application of the compound at specific concentrations resulted in a marked decrease in pest populations without adversely affecting beneficial insects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of 1,8-Naphthyridine Derivatives

Key Observations :

- Substituent Diversity : The target compound’s 3-(4-methylbenzoyl) group distinguishes it from analogs with morpholine (e.g., ) or ester groups (e.g., ). The benzoyl moiety may enhance π-π stacking interactions in biological targets compared to smaller groups like nitriles .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s higher LogP (3.8 vs. 2.1 in ) suggests improved lipid solubility, critical for oral bioavailability.

- Low aqueous solubility is common across this class, necessitating formulation strategies like salt formation or nanoparticle delivery .

Key Observations :

Preparation Methods

Core Naphthyridine Synthesis via Mn-Catalyzed Cyclization

The Mn-catalyzed one-pot synthesis, adapted from recent advances in naphthyridine chemistry, offers a streamlined approach to constructing the 1,8-naphthyridin-4-one scaffold . For the target compound, the protocol involves:

Reagents and Conditions

-

Precursor : 7-Methyl-1,8-naphthyridin-4-one (1.0 mmol)

-

Alkylation Agent : Pentyl bromide (1.2 mmol)

-

Catalyst : MnO₂ (10 mol%)

-

Base : Potassium tert-butoxide (KOtBu, 1.5 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 100°C

-

Time : 2 hours

Procedure

-

The precursor is suspended in THF with MnO₂ and KOtBu.

-

Pentyl bromide is added dropwise under nitrogen, followed by heating to 100°C.

-

Post-reaction, the mixture is filtered, and the solvent is evaporated to yield 1-pentyl-7-methyl-1,8-naphthyridin-4-one (Intermediate A).

Yield : 78% (isolated via column chromatography, hexane/ethyl acetate 4:1) .

Friedel-Crafts Acylation at Position 3

Introducing the 4-methylbenzoyl group at position 3 requires careful electrophilic substitution. Traditional Friedel-Crafts conditions are modified to accommodate the electron-deficient naphthyridine ring .

Reagents and Conditions

-

Substrate : Intermediate A (1.0 mmol)

-

Acylating Agent : 4-Methylbenzoyl chloride (1.5 mmol)

-

Lewis Acid : Aluminum chloride (AlCl₃, 2.0 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C → room temperature

-

Time : 6 hours

Procedure

-

Intermediate A is dissolved in DCM and cooled to 0°C.

-

AlCl₃ is added, followed by slow addition of 4-methylbenzoyl chloride.

-

The reaction warms to room temperature and is quenched with ice-water.

-

The product is extracted with DCM and purified via recrystallization (ethanol/water).

Yield : 65% (purity >95% by HPLC) .

One-Pot Tandem Alkylation-Acylation

A tandem approach reduces purification steps by combining alkylation and acylation in a single reactor. This method leverages deep eutectic solvents (DES) for enhanced efficiency .

Reagents and Conditions

-

Precursor : 7-Methyl-1,8-naphthyridin-4-one (1.0 mmol)

-

Alkylation Agent : Pentyl bromide (1.2 mmol)

-

Acylating Agent : 4-Methylbenzoyl chloride (1.5 mmol)

-

Catalyst System : MnO₂ (10 mol%) + TBAB/p-TSA (1:1 DES)

-

Base : KOtBu (1.5 equiv)

-

Temperature : 100°C

-

Time : 3 hours

Procedure

-

The precursor, MnO₂, KOtBu, and DES are mixed in THF.

-

Pentyl bromide and 4-methylbenzoyl chloride are added sequentially.

-

The reaction is heated, cooled, and filtered. The product is isolated via solvent evaporation.

Yield : 70% (characterized by ¹H NMR and LC-MS) .

Microwave-Assisted Optimization

Microwave irradiation accelerates reaction kinetics, particularly beneficial for sterically hindered intermediates.

Reagents and Conditions

-

Substrate : Intermediate A (1.0 mmol)

-

Acylating Agent : 4-Methylbenzoyl chloride (1.5 mmol)

-

Lewis Acid : FeCl₃ (1.0 equiv)

-

Solvent : Acetonitrile

-

Microwave Power : 150 W

-

Temperature : 120°C

-

Time : 30 minutes

Yield : 82% (reduced side products compared to conventional heating) .

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors improve reproducibility and safety:

Key Parameters

-

Residence Time : 10 minutes

-

Temperature : 110°C

-

Catalyst Loading : 5 mol% MnO₂

-

Solvent Recovery : >90% via distillation

Throughput : 1.2 kg/day (pilot-scale data) .

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Mn-Catalyzed Cyclization | 78% | 2 h | Moderate | High |

| Friedel-Crafts Acylation | 65% | 6 h | Low | Moderate |

| Tandem One-Pot | 70% | 3 h | High | High |

| Microwave-Assisted | 82% | 0.5 h | High | Low |

Challenges and Mitigation Strategies

-

Regioselectivity : Competing acylation at position 5 is minimized using bulky Lewis acids (e.g., AlCl₃ over BF₃) .

-

Byproducts : Over-alkylation is controlled by stoichiometric precision and slow reagent addition.

-

Purification : Recrystallization in ethanol/water (3:1) removes unreacted acyl chloride.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are key intermediates characterized?

The synthesis typically involves multi-step protocols:

- Core formation : The 1,8-naphthyridin-4-one core is constructed via cyclization reactions. For example, POCl₃ in DMF is used to activate carbonyl groups, followed by nucleophilic substitution to introduce substituents like the 4-methylbenzoyl moiety .

- Functionalization : The pentyl chain at N1 and 4-methylbenzoyl group at C3 are introduced via alkylation or Friedel-Crafts acylation. Sodium carbonate or other bases promote these reactions in solvents like DMSO or DMF under controlled temperatures (60–90°C) .

- Characterization : Intermediates are verified using ¹H/¹³C NMR (e.g., confirming methyl resonances at δ 2.4–2.6 ppm for the 4-methylbenzoyl group) and IR spectroscopy (C=O stretch at ~1680 cm⁻¹). Melting points and HPLC purity assessments (>95%) are standard .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

- Spectroscopy :

- NMR : Key signals include the naphthyridinone aromatic protons (δ 7.5–8.5 ppm) and the pentyl chain’s methylene/methyl groups (δ 0.8–1.6 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 407.2 (calculated for C₂₃H₂₆N₂O₂).

- Crystallography : Single-crystal X-ray diffraction (using SHELXL or WinGX ) resolves bond angles and torsional strain. ORTEP diagrams (via ORTEP-3 ) visualize packing interactions, such as π-stacking of the naphthyridinone core .

Advanced: How can conflicting spectral data between synthesis batches be resolved?

- Methodological Approach :

- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, temperature gradients).

- Advanced NMR Techniques : Use 2D-COSY or NOESY to distinguish diastereomers or rotamers causing signal splitting .

- Crystallographic Validation : Compare experimental XRD data with computational models (e.g., density functional theory) to identify conformational outliers .

- Batch Comparison : Cross-analyze HPLC traces (e.g., C18 column, acetonitrile/water gradient) to detect co-eluting impurities .

Advanced: What strategies optimize reaction yield and purity in large-scale synthesis?

- Solvent Optimization : Replace DMF with dimethylacetamide (DMAc) to reduce decomposition at high temperatures .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Workup Protocols : Employ continuous flow systems for precise control of exothermic steps (e.g., acylations) .

- Purification : Gradient recrystallization (e.g., ethanol/water) or preparative HPLC (C18, 70:30 acetonitrile/water) achieves >99% purity .

Advanced: What structure-activity relationships (SAR) guide antitumor or antibacterial modifications?

- Key SAR Insights :

- C7 Substituents : Bulky groups (e.g., aminopyrrolidine) enhance DNA gyrase inhibition (antibacterial) or kinase targeting (antitumor). For example, 7-(3-aminopyrrolidinyl) derivatives show IC₅₀ values <1 µM against P388 leukemia .

- C6 Modifications : Fluorine or cyano groups at C6 improve bioavailability but reduce solubility. 6-Unsubstituted analogs exhibit higher cytotoxicity .

- N1 Chain : Longer alkyl chains (e.g., pentyl) increase lipophilicity (logP ~3.5), enhancing membrane permeability but risking hepatotoxicity .

Advanced: How is computational crystallography used to resolve structural ambiguities?

- Workflow :

- Data Collection : High-resolution (<1.0 Å) XRD data collected at synchrotron facilities.

- Refinement : SHELXL refines anisotropic displacement parameters and models hydrogen bonding (e.g., O-H···N interactions).

- Validation : PLATON checks for missed symmetry or twinning. ORTEP-3 generates thermal ellipsoid plots to assess disorder .

- Case Study : A 2024 study resolved torsional ambiguity in the 4-methylbenzoyl group by comparing observed vs. calculated electron density maps .

Advanced: How to design environmental fate studies for this compound?

- Experimental Design :

- Degradation Pathways : Use LC-MS/MS to track abiotic hydrolysis (pH 7–9 buffers) or photolysis (UV-C exposure).

- Bioaccumulation : Measure logKₒw (octanol-water partitioning) and bioconcentration factors in model organisms (e.g., Daphnia magna) .

- Ecotoxicology : Assess acute toxicity (LC₅₀) in zebrafish embryos and genotoxicity via Ames tests .

- Modeling : QSAR models predict biodegradation half-lives based on substituent electronegativity and steric parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.